1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C13H15NO6S and a molecular weight of 313.33 g/mol This compound is characterized by the presence of a benzodioxine ring fused with a sulfonyl group and a pyrrolidine carboxylic acid moiety
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the use of ring-closing metathesis to form the benzodioxine ring, followed by sulfonylation and subsequent attachment of the pyrrolidine carboxylic acid . The reaction conditions typically involve the use of catalysts such as nitro-Grela catalyst for the ring-closing metathesis and various sulfonylating agents for the sulfonylation step . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl derivatives: These compounds share the benzodioxine and sulfonyl moieties but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolidine-2-carboxylic acid derivatives: These compounds have the pyrrolidine carboxylic acid moiety but lack the benzodioxine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity that are not observed in its individual components or other similar compounds .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-13(16)10-2-1-5-14(10)21(17,18)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLMTYLWTFEJHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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